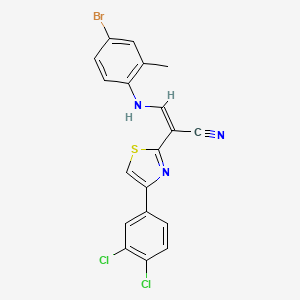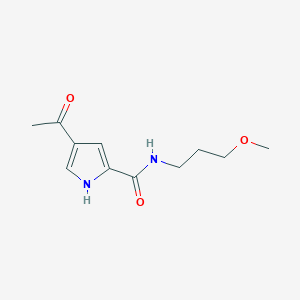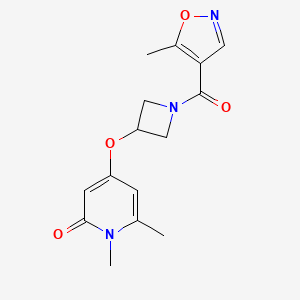![molecular formula C24H22N4O2 B2943009 3,5-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921563-58-8](/img/structure/B2943009.png)
3,5-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is likely an organic compound, given its composition. It appears to contain functional groups such as amide and pyridopyrimidinone, which are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide and pyridopyrimidinone groups suggests that the compound could participate in hydrogen bonding, which could affect its structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
Nonaqueous Capillary Electrophoresis
A study developed a nonaqueous capillary electrophoretic separation for imatinib mesylate and related substances, including compounds with pyrido[2,3-d]pyrimidin-3-yl structures. This method shows promise for quality control and analytical applications in pharmaceuticals, highlighting the importance of precise separation techniques in drug development and synthesis (Ye et al., 2012).
Novel Anti-inflammatory and Analgesic Agents
Research into benzodifuranyl and triazine derivatives derived from visnaginone and khellinone, which include pyridopyrimidin-3-yl structures, demonstrated significant anti-inflammatory and analgesic activities. These compounds were found to be potent cyclooxygenase-1/2 (COX-1/2) inhibitors, offering a pathway for the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Antibacterial and Antioxidant Activities
A series of compounds featuring pyrido[2,3-d]pyrimidin-4-amine showed mild to moderate antibacterial and antioxidant activities. These findings underscore the potential for developing new antimicrobial and protective agents based on pyrido[2,3-d]pyrimidin-3-yl derivatives (Maheswaran et al., 2012).
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazole heterocyclic compounds, including those with pyridopyrimidin-2-yl structures, were synthesized and evaluated for their insecticidal and antibacterial properties. This highlights the versatility of such compounds in addressing various agricultural and health-related challenges (Deohate et al., 2020).
Histone Deacetylase Inhibition
A compound featuring a pyridin-3-ylpyrimidin-2-ylamino structure was identified as a potent, orally active histone deacetylase (HDAC) inhibitor with significant antitumor activity. This research underscores the potential for pyrido[2,3-d]pyrimidin-3-yl derivatives in cancer therapy (Zhou et al., 2008).
Mechanism of Action
Target of Action
It’s known that similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways . For example, indole derivatives have been associated with a broad spectrum of biological activities, indicating their involvement in diverse biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-14-10-15(2)12-18(11-14)23(29)27-21-8-7-19(13-16(21)3)28-17(4)26-22-20(24(28)30)6-5-9-25-22/h5-13H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADJZFKGYAYTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-methoxybenzamide hydrochloride](/img/structure/B2942927.png)

![2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2942929.png)


![2-Chloro-N-[3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propyl]acetamide](/img/structure/B2942934.png)
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylpropanamide](/img/structure/B2942938.png)

![N-(6-methylpyridin-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2942944.png)
![2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2942945.png)

![2-((5-Fluoro-2-methoxyphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2942947.png)
![(Z)-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1,3-diphenyl-1H-pyrazol-5(4H)-one](/img/structure/B2942948.png)
